

Application Note & Protocol: Assessing the Relaxivity of Gadolinium-Liposomes

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Compound of Interest

Compound Name: 14:0 PE-DTPA (Gd)

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for determining the longitudinal (r_1) and transverse (r_2) relaxivity of gadolinium-chelates encapsulated within liposomes (Gd-liposomes). These parameters are crucial for evaluating their efficacy as T1 or T2-weighted Magnetic Resonance Imaging (MRI) contrast agents.

Introduction

Gadolinium (Gd)-based contrast agents are paramount in clinical MRI, enhancing image contrast by shortening the relaxation times of water protons in their vicinity. The efficiency of a contrast agent is quantified by its relaxivity (r_1 and r_2), defined as the change in the longitudinal ($R_1 = 1/T_1$) and transverse ($R_2 = 1/T_2$) relaxation rates of water per unit concentration of the contrast agent.^{[1][2][3]} Encapsulating Gd-chelates within liposomes creates a nanoparticle-based agent with altered pharmacokinetics and relaxometric properties.^[4]

The relaxivity of Gd-liposomes is not solely dependent on the Gd-chelate itself but is significantly influenced by the physicochemical properties of the liposomal carrier, such as:

- **Liposome Size:** Smaller liposomes generally exhibit higher r_1 relaxivity due to a larger surface-area-to-volume ratio, which facilitates interaction between encapsulated Gd and bulk water.^{[5][6]}

- **Membrane Composition:** The lipid composition, particularly the inclusion of cholesterol, can alter the water permeability of the liposomal membrane, thereby affecting relaxivity.[5][6]
- **Water Exchange Rate (τ_m):** The rate at which water molecules exchange across the liposomal membrane is a critical determinant of relaxivity.

This protocol outlines the necessary steps from sample preparation to MRI data acquisition and analysis to accurately determine the r_1 and r_2 relaxivity of novel Gd-liposome formulations.

Experimental Workflow

The overall process for assessing Gd-liposome relaxivity involves liposome synthesis, preparation of a dilution series, MRI phantom imaging to measure T_1 and T_2 relaxation times, and subsequent data analysis to calculate relaxivity values.

Caption: Experimental workflow for determining the relaxivity of Gd-liposomes.

Materials and Methods

Materials and Reagents

This table lists the typical materials required for the synthesis of Gd-liposomes and sample preparation for relaxivity measurements.

Material/Reagent	Supplier Example	Purpose
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)	Avanti Polar Lipids	Primary structural lipid for bilayer
Cholesterol	Sigma-Aldrich	Modulates membrane fluidity and permeability
DSPE-PEG(2000)	Avanti Polar Lipids	Provides a hydrophilic polymer brush ("stealth" property)
Gadolinium(III) chelate (e.g., Gd-DTPA, Gd-DOTA)	Macrocyclics	Paramagnetic core to be encapsulated
Deionized (DI) Water (18.2 MΩ·cm)	Millipore System	Solvent for buffers and liposome hydration
Chloroform / Ethanol	Fisher Scientific	Organic solvents for lipid dissolution
Nitric Acid (TraceMetal™ Grade)	Fisher Scientific	Digestion of liposomes for ICP-OES/MS analysis
Polycarbonate Membranes (e.g., 50, 100, 200 nm)	Whatman	Used for liposome extrusion to control size
Dialysis Tubing (e.g., 10-14 kDa MWCO)	Spectrum Labs	Removal of unencapsulated Gd-chelate
MRI-compatible tubes (e.g., 1.5 mL Eppendorf)	Eppendorf	To hold samples within the MRI phantom

Equipment

- Rotary Evaporator
- Liposome Extruder (e.g., Avanti Mini-Extruder)
- Dynamic Light Scattering (DLS) Instrument
- Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS)

- Magnetic Resonance Imaging (MRI) Scanner (e.g., 1.5T, 3T, 7T)

Experimental Protocols

Protocol 1: Gd-Liposome Synthesis & Purification

- Lipid Film Hydration: Dissolve lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio) in an organic solvent like chloroform or ethanol in a round-bottom flask.[\[4\]](#)[\[7\]](#)
- Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
- Hydrate the lipid film with an aqueous solution containing a high concentration of the desired Gd-chelate (e.g., 350-500 mM) at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DPPC).[\[4\]](#)[\[7\]](#)
- Extrusion: To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 10-20 passes through 400 nm, then 200 nm, then 100 nm membranes).[\[4\]](#)
- Purification: Remove unencapsulated Gd-chelate from the liposome suspension via a purification method such as dialysis or size exclusion chromatography.

Protocol 2: Sample Preparation for MRI

- Characterization: Determine the final size distribution and polydispersity index (PDI) of the purified Gd-liposomes using Dynamic Light Scattering (DLS).
- Stock Concentration Measurement: Accurately determine the gadolinium concentration of the purified stock solution.
 - Pipette a small, known volume of the liposome solution.
 - Digest the sample in concentrated trace-metal grade nitric acid.
 - Dilute the digested sample with DI water to a suitable concentration for analysis.
 - Measure the Gd concentration using ICP-OES or ICP-MS.[\[7\]](#)

- **Dilution Series:** Based on the stock concentration, prepare a series of at least 4-5 dilutions of the Gd-liposome solution using DI water or a suitable buffer. The concentration range should be linear for relaxivity measurements, typically between 0.1 and 1.0 mM Gd.^[7] A control sample containing only the diluent (0 mM Gd) must be included.
- **Phantom Preparation:** Transfer each dilution and the control sample into separate, clearly labeled MRI-compatible tubes. Arrange the tubes in a phantom holder for simultaneous imaging.

Protocol 3: MRI Data Acquisition

The relaxivity of a contrast agent is dependent on the magnetic field strength and temperature; therefore, these must be recorded and kept constant throughout the experiment.^[1]

- Place the phantom inside the MRI scanner, ensuring it is at the isocenter of the magnet.
- Allow the samples to reach thermal equilibrium with the scanner bore.
- **T1 Measurement:** Acquire data to measure the longitudinal relaxation time (T1). A common method is to use a spin-echo or inversion recovery sequence with multiple, varying Repetition Times (TR) or Inversion Times (TI), respectively.^{[7][8]}
- **T2 Measurement:** Acquire data to measure the transverse relaxation time (T2). A multi-spin multi-echo (MSME) or Carr-Purcell-Meiboom-Gill (CPMG) sequence with multiple, varying Echo Times (TE) is typically used.

The following table provides example acquisition parameters. Optimal parameters may vary based on the MRI system and specific liposome characteristics.

Parameter	T1 Measurement (Spin-Echo)	T2 Measurement (MSME)
Repetition Time (TR)	Variable (e.g., 30 - 14000 ms)	Fixed (Long, > 5 x T1)
Echo Time (TE)	Fixed (Short, e.g., 8-15 ms)	Variable (e.g., 10-200 ms)
Slice Thickness	4-5 mm	4-5 mm
Image Matrix	256 x 128 or 256 x 256	256 x 128 or 256 x 256
Number of Excitations (NEX)	1	1

Data Analysis and Presentation

- Region of Interest (ROI) Analysis: For each sample tube in the phantom, draw a Region of Interest (ROI) in the acquired images.
- T1/T2 Calculation: Using the MRI scanner's software or a custom analysis script, fit the signal intensity data from each ROI to the appropriate exponential decay or recovery model to calculate the T1 and T2 relaxation times for each concentration.
 - T1 (Inversion Recovery): $SI(TI) = SI_0 [1 - 2e^{(-TI/T1)}]$
 - T1 (Spin Echo): $SI(TR) = SI_0 (1 - e^{(-TR/T1)})$ [\[1\]](#)
 - T2 (Spin Echo): $SI(TE) = SI_0 e^{(-TE/T2)}$
- Calculate Relaxation Rates: Convert the measured relaxation times (T1, T2 in seconds) to relaxation rates (R1, R2 in s⁻¹) for each sample using the formulas: $R1 = 1/T1$ and $R2 = 1/T2$.
- Plot and Fit: Plot R1 and R2 on the y-axis against the corresponding gadolinium concentration ([Gd] in mM) on the x-axis. Perform a linear regression fit to the data points.[\[1\]](#)
[\[7\]](#)
 - The equation for the line will be in the form: $R_{obs} = r * [Gd] + R_{diamagnetic}$, where R_{obs} is the observed relaxation rate, r is the relaxivity, and $R_{diamagnetic}$ is the relaxation rate of the solvent.

- Determine Relaxivity: The slope of the linear fit for the R1 vs. [Gd] plot is the longitudinal relaxivity (r1). The slope of the R2 vs. [Gd] plot is the transverse relaxivity (r2). The units for relaxivity are $\text{mM}^{-1}\text{s}^{-1}$.

Data Summary Tables

Quantitative data should be organized clearly for analysis and comparison.

Table 1: Relaxation Data for Gd-Liposome Formulation X

Sample	[Gd] (mM) (from ICP-OES)	T1 (ms)	T2 (ms)	R1 (s^{-1})	R2 (s^{-1})
1	0.00				
2	0.12				
3	0.25				
4	0.51				

| 5 | 0.98 | | | |

Table 2: Calculated Relaxivity Values (at 3T, 37°C)

Gd-Liposome Formulation	Average Size (nm)	r1 ($\text{mM}^{-1}\text{s}^{-1}$)	r2 ($\text{mM}^{-1}\text{s}^{-1}$)	r2/r1 Ratio
Formulation X				
Formulation Y				

| Free Gd-chelate (Ref) | N/A | | | |

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- To cite this document: BenchChem. [Application Note & Protocol: Assessing the Relaxivity of Gadolinium-Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15548924#experimental-setup-for-assessing-relaxivity-of-gd-liposomes>]

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